molecular formula C8H6ClNO B12975393 4-Chloro-3-ethynyl-5-methoxypyridine

4-Chloro-3-ethynyl-5-methoxypyridine

Cat. No.: B12975393
M. Wt: 167.59 g/mol
InChI Key: WDMJUECDYSURDI-UHFFFAOYSA-N
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Description

4-Chloro-3-ethynyl-5-methoxypyridine is a pyridine derivative featuring a chloro group at position 4, an ethynyl group at position 3, and a methoxy group at position 5. Its molecular formula is C₈H₅ClNO, with a molecular weight of 166.59 g/mol. The ethynyl group introduces sp-hybridized carbon atoms, enhancing reactivity for further functionalization (e.g., cycloadditions or cross-coupling reactions). The chloro and methoxy substituents modulate electronic effects, influencing solubility, stability, and interactions in biological or synthetic contexts .

Properties

Molecular Formula

C8H6ClNO

Molecular Weight

167.59 g/mol

IUPAC Name

4-chloro-3-ethynyl-5-methoxypyridine

InChI

InChI=1S/C8H6ClNO/c1-3-6-4-10-5-7(11-2)8(6)9/h1,4-5H,2H3

InChI Key

WDMJUECDYSURDI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CN=C1)C#C)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-ethynyl-5-methoxypyridine can be achieved through several methods. One common approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This method typically involves the reaction of a halogenated pyridine derivative with an organoboron compound under mild conditions .

Industrial Production Methods

Industrial production of 4-Chloro-3-ethynyl-5-methoxypyridine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-ethynyl-5-methoxypyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, organoboron compounds, and oxidizing or reducing agents. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

4-Chloro-3-ethynyl-5-methoxypyridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Chloro-3-ethynyl-5-methoxypyridine involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues, while the chlorine and methoxy groups can form hydrogen bonds and other non-covalent interactions. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

Key Compounds :

2-Chloro-4-methoxypyridine (C₆H₆ClNO, 143.57 g/mol): Chloro and methoxy groups at positions 2 and 4, respectively. The electron-withdrawing chloro group at position 2 reduces electron density at the pyridine nitrogen, while the methoxy group at position 4 donates electrons via resonance .

4-Chloro-3-((trimethylsilyl)ethynyl)pyridine (C₁₀H₁₁ClNSi, 208.73 g/mol): Features a trimethylsilyl (TMS)-protected ethynyl group at position 3. The TMS group stabilizes the alkyne, reducing its reactivity compared to the unprotected ethynyl group in the target compound .

3-Ethenyl-5-methoxypyridine (C₈H₉NO, 135.16 g/mol): Substituted with a vinyl group at position 4. The ethenyl group is less electron-withdrawing than ethynyl, altering conjugation and reactivity .

Comparison :

  • Electronic Effects : The ethynyl group in the target compound provides stronger electron-withdrawing effects compared to ethenyl or methoxy groups, activating the pyridine ring for nucleophilic substitution or metal-catalyzed coupling.
  • Steric Considerations : The linear geometry of the ethynyl group minimizes steric hindrance compared to bulkier substituents like TMS-protected alkynes .

Structural and Pharmacological Implications

Bioactive Analogs :

  • highlights 2-amino-4-(2-chloro-5-substituted phenyl)pyridines with antimicrobial properties. The target compound’s ethynyl group may enhance binding to biological targets via π-π stacking or hydrogen bonding .
  • 5-Chloro-3-ethoxy-2-methoxypyridine (C₈H₉ClNO₂, 186.62 g/mol, ) demonstrates how substituent position (ethoxy at 3, methoxy at 2) affects solubility and bioavailability .

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
4-Chloro-3-ethynyl-5-methoxypyridine C₈H₅ClNO 166.59 Cl (4), C≡CH (3), OCH₃ (5)
4-Chloro-3-((TMS)ethynyl)pyridine C₁₀H₁₁ClNSi 208.73 Cl (4), C≡C-Si(CH₃)₃ (3)
3-Ethenyl-5-methoxypyridine C₈H₉NO 135.16 CH₂=CH (3), OCH₃ (5)
2-Chloro-4-methoxypyridine C₆H₆ClNO 143.57 Cl (2), OCH₃ (4)

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